2-Ethylquinolin-6-amine
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Overview
Description
2-Ethylquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities The structure of this compound consists of a quinoline ring system with an ethyl group at the 2-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylquinolin-6-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions, followed by cyclization to form the quinoline ring system .
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethylquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethylquinolin-6-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, quinoline derivatives can interact with other biological pathways, contributing to their diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the ethyl and amine substituents.
2-Methylquinolin-6-amine: Similar structure with a methyl group instead of an ethyl group at the 2-position.
6-Aminoquinoline: Lacks the ethyl group at the 2-position.
Uniqueness
2-Ethylquinolin-6-amine is unique due to the presence of both an ethyl group at the 2-position and an amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-ethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h3-7H,2,12H2,1H3 |
InChI Key |
NWLMAURVGSJVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
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